molecular formula C17H14N6O2S2 B3008012 2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(thiazol-2-yl)acetamide CAS No. 852376-72-8

2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(thiazol-2-yl)acetamide

Cat. No.: B3008012
CAS No.: 852376-72-8
M. Wt: 398.46
InChI Key: HGFBFSBLVXGXAN-UHFFFAOYSA-N
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Description

2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C17H14N6O2S2 and its molecular weight is 398.46. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(thiazol-2-yl)acetamide plays a role in biochemical reactions primarily through its interactions with enzymes and proteins. This compound has been shown to interact with histone acetyltransferases, particularly the PCAF bromodomain, which is involved in the regulation of gene expression through histone modification . The nature of these interactions involves binding to the active site of the enzyme, potentially inhibiting its activity and thereby affecting the acetylation status of histones, which can lead to changes in gene expression patterns.

Cellular Effects

The effects of this compound on various cell types include alterations in cell signaling pathways, gene expression, and cellular metabolism. In cancer cell lines such as MCF-7 and HeLa, this compound has demonstrated cytotoxic effects, likely through the disruption of DNA replication and repair mechanisms . Additionally, it influences cell signaling pathways by modulating the activity of kinases and other signaling proteins, leading to altered cellular responses and potentially inducing apoptosis in cancer cells.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of target enzymes, such as histone acetyltransferases, inhibiting their activity and leading to changes in histone acetylation and gene expression . Additionally, molecular docking studies have shown that this compound can intercalate into DNA, disrupting the normal function of DNA polymerases and other replication machinery . These interactions result in the inhibition of cell proliferation and induction of cell death in susceptible cell lines.

Temporal Effects in Laboratory Settings

The stability and effects of this compound over time have been studied in various laboratory settings. This compound exhibits good stability under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term exposure studies in cell cultures have shown sustained cytotoxic effects, indicating that the compound remains active and effective over time. Its stability and activity may vary depending on the specific conditions of the experiment, such as temperature and pH.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage. At lower doses, the compound has been shown to inhibit tumor growth with minimal adverse effects . At higher doses, toxic effects such as liver and kidney damage have been observed, indicating a narrow therapeutic window. These findings highlight the importance of careful dosage optimization in potential therapeutic applications.

Metabolic Pathways

The metabolic pathways involving this compound include interactions with various enzymes and cofactors. This compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450 oxidases play a crucial role in its biotransformation, leading to the formation of metabolites that are subsequently conjugated and excreted. The effects on metabolic flux and metabolite levels depend on the specific enzymatic pathways involved.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . This compound can cross cell membranes via passive diffusion and active transport mechanisms, facilitated by specific transporters. Once inside the cell, it may bind to intracellular proteins, affecting its localization and accumulation in various cellular compartments.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . This compound has been observed to localize in the nucleus, where it interacts with DNA and nuclear proteins. Additionally, it may be directed to specific organelles such as the mitochondria, where it can exert effects on mitochondrial function and cellular metabolism.

Biological Activity

The compound 2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(thiazol-2-yl)acetamide is a complex organic molecule featuring a triazole and thiazole moiety. This structure is of significant interest in medicinal chemistry due to the potential biological activities associated with both the triazole and thiazole frameworks. This article reviews the biological activities of this compound based on available literature, highlighting its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Antimicrobial Activity

The triazole ring system has been extensively studied for its antimicrobial properties. Compounds containing the 1,2,4-triazole nucleus have demonstrated significant activity against various bacterial strains and fungi. For instance, studies have shown that derivatives of triazoles exhibit potent antibacterial effects against both Gram-positive and Gram-negative bacteria, often outperforming traditional antibiotics such as ampicillin .

Table 1: Antimicrobial Activity of Triazole Derivatives

Compound TypeActivity AgainstReference
Triazolo[3,4-b][1,3,4]thiadiazolesS. aureusBarbuceanu et al.
Triazolo-thiadiazole derivativesBacillus subtilisBarbuceanu et al.
TriazolesE. coliPMC7384432

Anticancer Properties

Recent studies have indicated that compounds with a triazole moiety can exhibit anticancer activity by inhibiting specific enzymes involved in cancer cell proliferation. The mechanism often involves the disruption of cellular pathways that lead to apoptosis in cancer cells. For example, certain triazole derivatives have been shown to inhibit the growth of various cancer cell lines in vitro and in vivo .

Table 2: Anticancer Activity of Triazole Compounds

Compound TypeCancer TypeMechanism of Action
Triazolo-thiadiazolesBreast cancerEnzyme inhibition
Triazolo derivativesLung cancerApoptosis induction

Anti-inflammatory Effects

The thiazole component of the compound is known for its anti-inflammatory properties. Research indicates that thiazole derivatives can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), making them potential candidates for treating inflammatory diseases .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • Receptor Modulation : It might interact with cellular receptors that modulate inflammatory responses or cell growth.
  • DNA Interaction : Some studies suggest that triazole derivatives can intercalate into DNA or bind to DNA-related enzymes, disrupting replication processes in cancer cells.

Case Studies

Several case studies have explored the efficacy of similar compounds:

  • Triazolo-thiadizole Derivatives : A study demonstrated that these compounds exhibited a significant reduction in tumor size in mouse models when administered at specific dosages, indicating their potential as anticancer agents.
  • Antibacterial Trials : Clinical trials involving triazole derivatives showed promising results against multi-drug resistant strains of bacteria, suggesting that modifications in their structure could lead to more effective treatments.

Properties

IUPAC Name

2-[[3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N6O2S2/c1-25-12-4-2-11(3-5-12)16-21-20-13-6-7-15(22-23(13)16)27-10-14(24)19-17-18-8-9-26-17/h2-9H,10H2,1H3,(H,18,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGFBFSBLVXGXAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)NC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N6O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.